![molecular formula C15H11BrN2O2S B2478909 3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 312591-17-6](/img/structure/B2478909.png)
3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
“3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound . The molecular formula of this compound is C14H12BrNO2 .
Molecular Structure Analysis
The molecular structure of “3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” can be represented by the molecular formula C14H12BrNO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The molecular weight of “3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” is 306.155 .Scientific Research Applications
Medicinal Chemistry and Pharmacological Activity
Benzothiazole derivatives, including compounds like 3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, have been identified as significant moieties in medicinal chemistry due to their diverse pharmacological activities. These activities range from antiviral and antimicrobial to anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The structural uniqueness of benzothiazole allows for various biological activities with minimal toxic effects, highlighting its potential in drug development (Bhat & Belagali, 2020); (Sumit, Kumar, & Mishra, 2020).
Structural Modifications and Therapeutic Potential
Recent research has focused on the structural modification of benzothiazole derivatives to enhance their therapeutic potential. These modifications aim to develop new antitumor agents, showcasing the versatility of benzothiazole scaffolds in the development of chemotherapeutics. The ongoing exploration into benzothiazole and its derivatives underscores their importance in drug discovery and development, particularly in cancer chemotherapy (Ahmed, Hussaini Syed, & Malik Mohammed, 2015); (Ahmed et al., 2012).
Role in Autophagy-Related Proteins and Malaria Research
The study of autophagy-related proteins in Plasmodium falciparum, the causative agent of malaria, has highlighted potential new targets for antimalarial drug design. Compounds related to benzothiazole, such as 3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, could play a role in inhibiting protein-protein interactions essential for the parasite's autophagy process, offering a novel approach to antimalarial therapy (Usman et al., 2023).
Antimicrobial and Antiviral Agents
Benzothiazole derivatives have shown considerable promise as antimicrobial and antiviral agents. The ability of these compounds to exhibit a broad spectrum of activity against various microorganisms and viruses makes them attractive candidates for the development of new antimicrobial and antiviral drugs. This includes their potential application in combating multi-drug resistant pathogens and emerging health threats like COVID-19 (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
For instance, some benzothiazole derivatives have been reported to inhibit enzymes, disrupt cell membranes, or interfere with DNA synthesis .
Biochemical Pathways
For example, some benzothiazole derivatives have been reported to inhibit the synthesis of certain proteins, disrupt cell signaling pathways, or interfere with metabolic processes .
Pharmacokinetics
The properties of benzothiazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Benzothiazole derivatives have been reported to have various effects, such as inducing cell death, inhibiting cell growth, or modulating immune responses .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzothiazole derivatives .
properties
IUPAC Name |
3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-20-11-6-3-7-12-13(11)17-15(21-12)18-14(19)9-4-2-5-10(16)8-9/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZMFUFCFMSTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
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